3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI)

Description

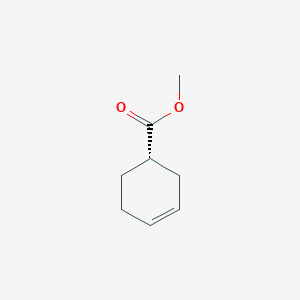

3-Cyclohexene-1-carboxylic acid, methyl ester, (1S)-(9CI) is a chiral cyclohexene derivative characterized by a carboxylic acid ester functional group at position 1 of the cyclohexene ring. The (1S) stereochemistry defines its spatial configuration, influencing its reactivity and interactions in chemical or biological systems. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, or fragrance industries .

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S)-cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUNVLFESXFVFH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexene-1-carboxylic acid, methyl ester can be synthesized through various methods. One common method involves the esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of 3-cyclohexene-1-carboxylic acid, methyl ester often involves the use of continuous flow reactors to optimize reaction conditions and increase yield . The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-cyclohexene-1-carboxylic acid.

Reduction: Reduction of the ester can yield 3-cyclohexene-1-methanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: 3-Cyclohexene-1-carboxylic acid.

Reduction: 3-Cyclohexene-1-methanol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, methyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Drug Development: The compound is used in the synthesis of chiral precursors for anticoagulants such as Edoxaban.

Drug Delivery: It is employed in the development of drug delivery systems due to its ability to form stable esters.

Polyketide Antibiotics: The compound is a starting reagent for the synthesis of polyketide-type antibiotics.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, methyl ester involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Structural and Functional Group Analysis

- Ester vs. Aldehyde : The target compound’s methyl ester group contrasts with the aldehyde in 3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)-(9CI) (). Esters are less reactive toward nucleophiles but undergo hydrolysis under acidic/basic conditions, whereas aldehydes participate in condensation or oxidation reactions .

- Substituent Effects: Methoxy () and amino () groups introduce polarity, altering solubility and intermolecular interactions. For example, the amino derivative’s hydrogen-bonding capability contrasts with the target compound’s ester, which prioritizes lipophilicity.

Stereochemical Considerations

The (1S) configuration of the target compound distinguishes it from diastereomers or racemic mixtures. For example, the (1R,6R) and (1S,6S) configurations in amino-substituted analogs () demonstrate how stereochemistry affects biological activity and synthetic pathways.

Biological Activity

3-Cyclohexene-1-carboxylic acid, methyl ester, also known as Methyl 3-cyclohexenecarboxylate, is a chemical compound with the molecular formula and a molecular weight of approximately 140.18 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 185 °C |

| Density | 1.02 g/cm³ |

| Flash Point | 60 °C |

| Appearance | Colorless to light yellow liquid |

Biological Activity

The biological activity of 3-Cyclohexene-1-carboxylic acid, methyl ester has been investigated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies suggest that it can induce apoptosis in cancer cells by disrupting essential cellular processes and signaling pathways. The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell survival.

Genotoxicity and Toxicological Studies

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and other toxicological endpoints of this compound. Key findings include:

- Genotoxicity : No significant mutagenic effects were observed in bacterial reverse mutation assays, indicating that the compound is not expected to be genotoxic .

- Repeated Dose Toxicity : The total systemic exposure levels were found to be below the threshold for concern (TTC), suggesting a low risk for repeated dose toxicity .

- Chromosomal Aberration Studies : In vitro studies using human peripheral blood lymphocytes showed no statistically significant increases in chromosomal aberrations, further supporting its safety profile .

The biological activity of 3-Cyclohexene-1-carboxylic acid, methyl ester may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Induction of Apoptosis : By interfering with signaling pathways involved in cell survival, this compound may trigger programmed cell death in malignant cells.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of 3-Cyclohexene-1-carboxylic acid methyl ester on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 50 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study 2: Safety Assessment by RIFM

The RIFM conducted a comprehensive safety assessment which included evaluating potential risks related to genotoxicity, reproductive toxicity, and respiratory toxicity. The results indicated that the compound is safe for use at concentrations typically found in fragrance applications .

Q & A

Q. What are the recommended synthetic routes for 3-Cyclohexene-1-carboxylic acid, methyl ester, (1S)-(9CI), and how can reaction conditions be optimized?

- Methodological Answer : The ester can be synthesized via esterification of 3-cyclohexene-1-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization involves controlling reaction temperature (typically 60–80°C) and monitoring progress via TLC or GC-MS. For stereochemical control (1S configuration), chiral auxiliaries or enantioselective catalysis may be required. Post-synthesis purification often employs fractional distillation or column chromatography, guided by boiling point (e.g., 128–131°C at 18 mmHg for related cyclohexene esters) . Oxidation/reduction steps for precursor synthesis may use KMnO₄ (for ketone formation) or NaBH₄ (for alcohol intermediates) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and cyclohexene C=C stretching (~1650 cm⁻¹). NIST IR data (gas phase) provides reference spectra for comparison .

- NMR : ¹H NMR should show a singlet for the methyl ester (δ 3.6–3.8 ppm) and multiplet signals for cyclohexene protons (δ 5.2–5.8 ppm). ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 140–156 for similar esters) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers away from oxidizers and heat sources. Monitor for peroxide formation if stored long-term .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the (1S) stereochemistry influence the compound’s reactivity in Diels-Alder reactions?

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities in starting materials or variable catalytic conditions. Systematic reproducibility studies should:

- Control Purity : Use HPLC to verify precursor (3-cyclohexene-1-carboxylic acid) purity (>98%) .

- Optimize Catalysts : Screen chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective esterification.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Parameters include binding affinity (ΔG) and hydrogen-bond interactions.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What advanced techniques characterize degradation products under oxidative stress?

- Methodological Answer :

- LC-HRMS : Identify degradation products (e.g., carboxylic acid from ester hydrolysis) with high-resolution mass accuracy.

- EPR Spectroscopy : Detect radical intermediates formed during oxidation with KMnO₄ or O₃.

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.